molecular formula C20H16N4O3S B2813550 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 478247-54-0

6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

カタログ番号: B2813550
CAS番号: 478247-54-0
分子量: 392.43
InChIキー: QUIQIEOUSVHMPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. SIRT2 inhibition has emerged as a promising therapeutic strategy for neurodegenerative diseases, particularly Parkinson's disease and Huntington's disease, due to its role in α-synuclein aggregation and microtubule dynamics. This compound functions by occupying the substrate-binding site and extending into the selective pocket, effectively blocking SIRT2's deacetylase activity. Research has demonstrated its efficacy in cellular models, where it reduces α-synuclein aggregation, a key pathological feature of Parkinson's disease. Furthermore, in vivo studies have shown that this inhibitor can penetrate the blood-brain barrier and exhibit protective effects in animal models, improving motor performance and reducing neuropathology. Its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties make it a valuable chemical probe for investigating SIRT2 biology and for validating SIRT2 as a target in preclinical research. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Sources: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.754081/full

特性

IUPAC Name

6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-27-15-9-7-13(8-10-15)17(25)12-28-20-22-18-16(19(26)23-20)11-21-24(18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIQIEOUSVHMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Molecular Mechanism

The molecular mechanism of action of 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interactions with various biomolecules. It can bind to these molecules, inhibiting or activating enzymes, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Research indicates that compounds with similar scaffolds can induce apoptosis in cancer cells. For instance, a related derivative demonstrated significant inhibitory activity against lung cancer cells (A549) with an IC50_{50} value of 2.24 µM, suggesting a strong anticancer efficacy attributed to the pyrazolo[3,4-d]pyrimidine scaffold .
  • Inhibition of Kinases : Several derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase and CDK2. This inhibition is crucial in the treatment of various cancers, as it disrupts cell cycle progression and promotes cancer cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further development in treating infectious diseases. Studies have shown that derivatives within this class can demonstrate significant antimicrobial activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have shown MIC values ranging from 4–20 μmol L1^{-1}, indicating good to moderate antimicrobial efficacy .

Case Studies

  • Anticancer Efficacy : A study involving a related pyrazolo[3,4-d]pyrimidine derivative demonstrated its ability to significantly increase hemoglobin levels in anemic model rats by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which stabilizes erythropoietin production. This highlights the dual potential of these compounds not only as anticancer agents but also in treating conditions like renal anemia .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of various derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited stronger activity than traditional antibiotics, suggesting their potential as alternative therapeutic agents .

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4-ones are highly substituent-dependent. Key structural analogs and their characteristics are summarized below:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives

Compound Name / ID Substituents (Positions) Key Activities / Findings Reference
Target Compound 1: Phenyl; 6: 2-(4-Methoxyphenyl)-2-oxoethyl Anticonvulsant potential (predicted via PASS); structural similarity to Epimidin
1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1: 4-Bromophenyl; 6: Unsubstituted Moderate anticonvulsant activity in pentyltetrazole seizure models
5-(2-Chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (8IIId) 1: Phenyl; 5: 2-Chloroethyl; 6: Pyridin-4-yl Antifungal (EC₅₀ = 1.93 mg/L vs. Valsa mali); outperformed boscalid
Chiral derivative 8Vc 1: Phenyl; 5: Chiral substituent; 6: Pyridin-4-yl Superior antifungal activity (EC₅₀ = 0.22 mg/L vs. Valsa mali); disrupts fungal membranes
PF-04447943 (PDE9 inhibitor) 1: Tetrahydro-2H-pyran-4-yl; 6: Methyl-pyrrolidinyl Enhances synaptic plasticity and cognition in rodents
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1: 4-Methylphenyl; 5: 3-Fluoro-4-methylphenyl; 6: Ethyl Structural data only; substituents suggest enhanced lipophilicity

Key Observations :

Position 1 Modifications :

  • The phenyl group at position 1 is conserved in anticonvulsant analogs (e.g., target compound, 4-bromophenyl derivative) .
  • Replacement with tetrahydro-2H-pyran-4-yl (PF-04447943) shifts activity to PDE9 inhibition, highlighting the role of steric bulk in target selectivity .

Pyridin-4-yl at position 6 (8IIId, 8Vc) confers antifungal activity, with chirality (8Vc) drastically improving potency .

Position 5 Functionalization :

  • Chloroethyl or chiral substituents at position 5 (8IIId, 8Vc) improve antifungal efficacy by altering membrane permeability .

Biological Activity Trends :

  • Anticonvulsants : Require electron-withdrawing groups (e.g., methoxy, bromo) at position 1 or 6 for GABAergic modulation .
  • Antifungals : Depend on lipophilic substituents (e.g., pyridinyl, chloroethyl) for membrane interaction .

Q & A

Q. What are the optimal synthetic routes for preparing 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidin-4-one derivatives and α-chloroacetamide intermediates. Key reagents include N-arylsubstituted α-chloroacetamides (e.g., 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones), with reactions performed under reflux in aprotic solvents like DMF or toluene. Temperature control (60–80°C) and pH adjustments (neutral to mildly basic) are critical to minimize side reactions. Catalysts such as K₂CO₃ or Et₃N may enhance yield by facilitating deprotonation .

Q. How can the molecular structure and purity of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm, pyrimidinone carbonyl at δ ~160 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns.
  • X-ray Crystallography (if available): Resolves bond lengths/angles and solid-state packing, as demonstrated in structurally analogous compounds .

Q. What are the common reactivity patterns of the pyrazolo[3,4-d]pyrimidin-4-one core under oxidative or reductive conditions?

  • Methodological Answer : The sulfanyl (-S-) linker and pyrimidinone carbonyl are reactive sites:
  • Oxidation : Hydrogen peroxide or m-CPBA converts the sulfanyl group to sulfoxide/sulfone derivatives, altering electronic properties.
  • Reduction : Pd/C under H₂ reduces the pyrimidinone carbonyl to a hydroxyl group, potentially modulating bioactivity.
  • Substitution : Sodium methoxide in methanol replaces the 1-phenyl group with methoxy, enabling SAR studies .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound in biological systems?

  • Methodological Answer : Mechanistic studies require:
  • Target Identification : Use biochemical assays (e.g., kinase inhibition, receptor binding) to screen against libraries of enzymes/receptors.
  • Cellular Assays : Measure downstream effects (e.g., apoptosis, cytokine release) in disease-relevant cell lines.
  • Computational Docking : Molecular dynamics simulations predict binding modes to targets like kinases or GPCRs, leveraging X-ray or homology models .

Q. What computational methods are suitable for predicting the compound’s electronic and steric properties?

  • Methodological Answer :
  • DFT Calculations : Determine HOMO/LUMO energies, electrostatic potential surfaces, and charge distribution to predict reactivity.
  • Molecular Mechanics : Analyze torsional angles and steric hindrance using software like Gaussian or Schrodinger Suite.
  • Solubility Prediction : COSMO-RS models estimate solubility in solvents/biomembranes .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with substituent variations (e.g., 4-methoxyphenyl → 4-fluorophenyl) to assess electronic effects.
  • Bioisosteric Replacement : Replace the sulfanyl group with sulfonamide or methylene to evaluate steric/electronic impacts.
  • Pharmacophore Modeling : Identify critical moieties (e.g., pyrimidinone carbonyl) using 3D-QSAR tools like MOE or Discovery Studio .

Q. How should discrepancies in synthetic yield or purity data be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) and monitor via TLC/HPLC.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates).
  • Statistical Optimization : Apply design-of-experiment (DoE) methods to test variables (temperature, stoichiometry) .

Q. What strategies are effective for identifying metabolic degradation products of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes or CYP450 isoforms, followed by LC-HRMS to detect phase I/II metabolites.
  • Stable Isotope Labeling : Use ¹³C/²H-labeled analogs to track metabolic pathways via isotopic patterns.
  • Computational Metabolite Prediction : Software like Meteor (Lhasa Ltd.) predicts likely oxidation/reduction sites .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。